4-Fluorophenyl 4-nitrobenzene-1-sulfonate
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Overview
Description
4-Fluorophenyl 4-nitrobenzene-1-sulfonate is a useful research compound. Its molecular formula is C12H8FNO5S and its molecular weight is 297.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Janakiramudu et al. (2017) outlines the synthesis of sulfonamides and carbamates using a precursor similar to 4-Fluorophenyl 4-nitrobenzene-1-sulfonate. These compounds exhibited significant antimicrobial activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Modified Julia Olefination
Mirk et al. (2006) utilized 4-nitrophenyl sulfones in the modified Julia olefination reaction, a method for forming carbon-carbon double bonds. This process is vital for constructing complex organic molecules, highlighting the role of such sulfonates in organic synthesis (Mirk et al., 2006).
Chemical Modification of Membranes
Research by Knauf and Rothstein (1971) on the chemical modification of membranes, including the effects of sulfhydryl and amino reactive reagents on ion permeability of red blood cells, provides insights into how compounds like this compound could influence cellular functions and membrane chemistry (Knauf & Rothstein, 1971).
Synthesis of Pyrimidinyl Sulfonamide as PET Tracer Precursor
Gebhardt and Saluz (2012) synthesized a sulfonamide derivative for use as a precursor in (18F)fluoride chemistry, potentially useful in the development of positron emission tomography (PET) tracer compounds. This highlights the application of sulfonate derivatives in medical imaging and diagnostics (Gebhardt & Saluz, 2012).
Highly Soluble and Thermally Stable Polyimides
Abbasi et al. (2015) developed novel polyimides derived from sulfonated diamines, indicating the use of sulfonate-containing compounds in creating materials with high thermal stability and solubility, applicable in high-performance plastics and engineering materials (Abbasi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s structurally similar to 4-fluoronitrobenzene, which is known to undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the halex process .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been shown to cause various physiological effects, including acute toxicity and specific target organ toxicity .
Properties
IUPAC Name |
(4-fluorophenyl) 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCHQGDYCYZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.